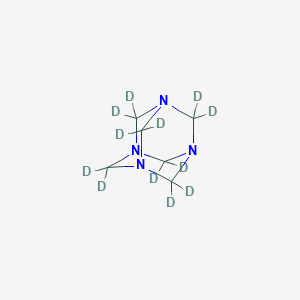
4-(Trifluoromethoxy)thiobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)thiobenzamide is a benzamidoxime derivative containing an amidoxime functional group . Its molecular formula is C8H6F3NOS, with an average mass of 221.199 Da .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds, including 4-(Trifluoromethoxy)thiobenzamide, involves complex processes . For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene can afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Chemical Reactions Analysis
Thioamides are known for their high barriers for a 180° rotation about the C=N bond, which is even high enough to allow the separation of E/Z-stereoisomers with R2 ≠ R3 which are stable at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-(Trifluoromethoxy)thiobenzamide: is utilized in medicinal chemistry due to its potential as a building block for pharmaceutical compounds. The trifluoromethoxy group is particularly interesting because it can significantly alter the biological activity of molecules . It’s used to synthesize compounds with improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability.
Proteomics Research
In proteomics, 4-(Trifluoromethoxy)thiobenzamide serves as a specialty reagent. It’s applied in the study of protein interactions and functions, particularly when modifications of proteins are required to understand their role in complex biological systems .
Material Science
This compound finds applications in material science, especially in the development of novel materials with specific electronic or photonic properties. The presence of the trifluoromethoxy group can influence the material’s characteristics, such as its dielectric constant or hydrophobicity .
Agricultural Chemistry
While direct applications in agriculture are not well-documented, compounds like 4-(Trifluoromethoxy)thiobenzamide could be used in the synthesis of agrochemicals. These compounds can be designed to interact with specific biological targets in pests or crops to enhance yield or resistance .
Environmental Impact Studies
The environmental impact of chemicals like 4-(Trifluoromethoxy)thiobenzamide is a critical area of study. Researchers assess the compound’s biodegradability, toxicity, and long-term effects on ecosystems. This is essential for ensuring the safe use and disposal of such chemicals .
Analytical Chemistry
In analytical chemistry, 4-(Trifluoromethoxy)thiobenzamide may be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for calibrating instruments or developing new analytical methods .
Biochemical Research
The compound’s role in biochemical research includes its use as a reagent in the study of biochemical pathways. It can be used to modify enzymes or other proteins, thereby helping to elucidate their function in the cell .
Pharmaceutical Research
In pharmaceutical research, 4-(Trifluoromethoxy)thiobenzamide is valuable for drug discovery and development. It’s used to create derivatives that may act as potential drug candidates, especially in the early stages of drug screening and optimization .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)benzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQSKHMIUWHKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381393 |
Source


|
| Record name | 4-(Trifluoromethoxy)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)thiobenzamide | |
CAS RN |
149169-34-6 |
Source


|
| Record name | 4-(Trifluoromethoxy)thiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)



![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)




![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)
